molecular formula C12H6ClN3O3S B7531567 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine

4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine

Cat. No. B7531567
M. Wt: 307.71 g/mol
InChI Key: ISZHILJUPGKCES-UHFFFAOYSA-N
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Patent
US07790729B2

Procedure details

Starting from the chloride 20 (scheme 4) and following the procedure described above for the synthesis of compound 24 (scheme 4, example 22) replacing 2-fluoro-4-nitrophenol with 3-chloro-4-nitrophenol, title compound 171 was obtained in 72% yield. LRMS (M+1) 307.7 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.FC1C=C([N+]([O-])=O)C=CC=1OC1C2SC(C(NCCN3CCOCC3)=O)=CC=2N=CN=1.[Cl:42][C:43]1[CH:44]=[C:45]([OH:52])[CH:46]=[CH:47][C:48]=1[N+:49]([O-:51])=[O:50]>>[Cl:42][C:43]1[CH:44]=[C:45]([CH:46]=[CH:47][C:48]=1[N+:49]([O-:51])=[O:50])[O:52][C:2]1[C:3]2[S:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CS2
Step Two
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(OC=2C3=C(N=CN2)C=C(S3)C(=O)NCCN3CCOCC3)C=CC(=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC=2C3=C(N=CN2)C=CS3)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.